

comparative study of different synthetic routes to 3,3,3-Trifluorolactic acid

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Compound of Interest

Compound Name: *3,3,3-Trifluorolactic acid*

Cat. No.: *B057191*

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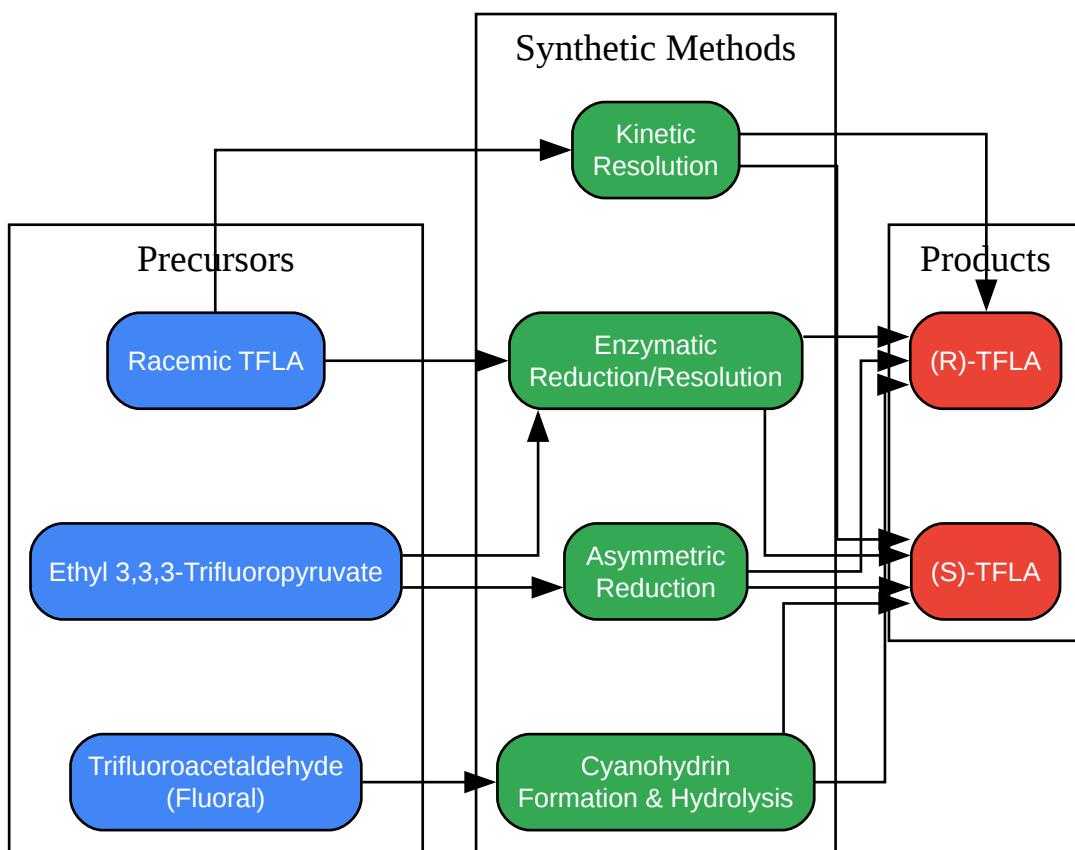
A Comparative Guide to the Synthetic Routes of 3,3,3-Trifluorolactic Acid

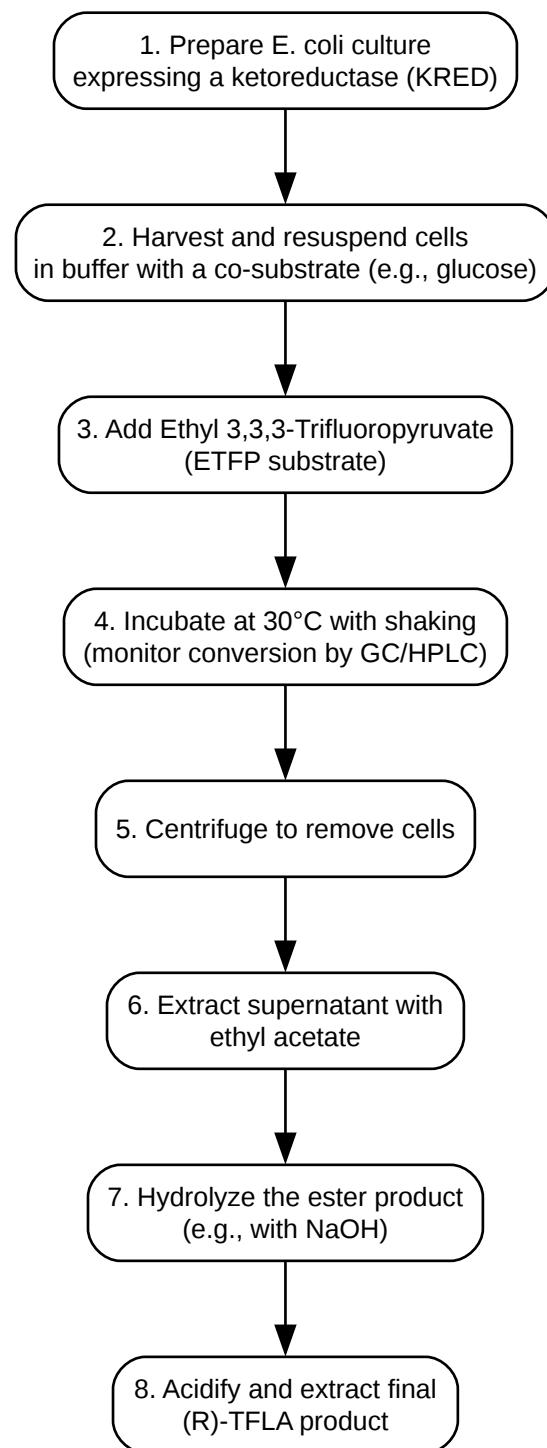
Introduction

3,3,3-Trifluorolactic acid (TFLA) is a chiral α -hydroxy acid of significant value in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group (CF_3) at the β -position imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity. Consequently, enantiomerically pure (R)- and (S)-TFLA are highly sought-after building blocks for the synthesis of complex bioactive compounds. The primary challenge in synthesizing TFLA lies in the efficient and stereocontrolled construction of the C2-chiral center adjacent to the sterically demanding and electron-withdrawing CF_3 group. This guide provides a comparative analysis of the predominant synthetic strategies, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the optimal route for their specific needs.

Core Synthetic Strategies

The synthesis of enantiopure TFLA can be broadly categorized into three main approaches: the asymmetric reduction of trifluoropyruvate esters, the derivatization of trifluoroacetaldehyde, and biocatalytic methods. Each strategy presents a distinct set of advantages and challenges regarding precursor availability, reaction conditions, stereoselectivity, and scalability.





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